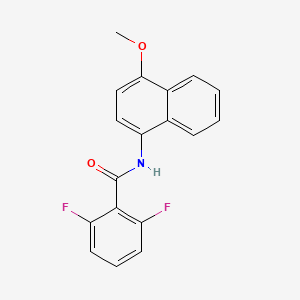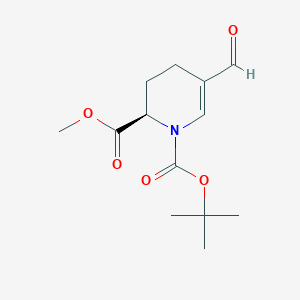
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is a synthetic compound belonging to the class of organic heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is typically synthesized through multi-step organic synthesis. The process usually begins with the preparation of the pyridine ring, followed by the introduction of the tert-butyl and methyl groups via alkylation reactions. The formyl group is often introduced through a formylation reaction, which can be facilitated by reagents such as formic acid or formaldehyde. The dihydropyridine ring is then formed through catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: : Employing automated equipment for the alkylation and formylation reactions to ensure consistency and efficiency.
Catalysts and reagents: : Utilizing high-purity catalysts and reagents to maintain the desired reaction conditions.
Purification techniques: : Implementing advanced purification methods such as column chromatography and recrystallization to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: : Conversion of the formyl group to a carboxylic acid.
Reduction: : Further reduction of the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: : Electrophilic substitution at the pyridine ring positions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Utilizing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Employing reagents such as alkyl halides under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: : Formation of 1-O-Tert-butyl 2-O-methyl (2R)-5-carboxyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate.
Reduction: : Formation of 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-1,2,3,4-tetrahydro-2H-pyridine-1,2-dicarboxylate.
Substitution: : Formation of substituted pyridine derivatives with modified alkyl chains.
Aplicaciones Científicas De Investigación
1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate has diverse applications in various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: : Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: : Utilized in the development of novel materials with specific chemical properties for advanced technological applications.
Mecanismo De Acción
The mechanism by which 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate exerts its effects is through interactions with specific molecular targets:
Molecular Targets and Pathways: : The compound may interact with enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. For instance, it could inhibit or activate particular enzymes, thereby altering metabolic processes.
Specific Pathways: : The pyridine moiety may play a role in binding to active sites, while the formyl and tert-butyl groups may influence the compound's overall binding affinity and specificity.
Comparación Con Compuestos Similares
Compared to other similar heterocyclic compounds, 1-O-Tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate offers unique structural features:
Unique Characteristics: : Its combination of tert-butyl, methyl, and formyl groups provides a distinct chemical profile that may enhance its reactivity and selectivity in various applications.
List of Similar Compounds: : Similar compounds may include 2,4-dimethylpyridine, 2-tert-butyl-4-methylpyridine, and 1,2-dicarboxylate-substituted pyridines.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-5-formyl-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-9(8-15)5-6-10(14)11(16)18-4/h7-8,10H,5-6H2,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOFRWBSSNQTAW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(CC[C@@H]1C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
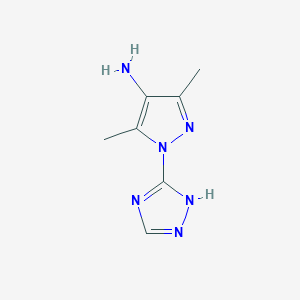
![(E)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2672245.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2672247.png)
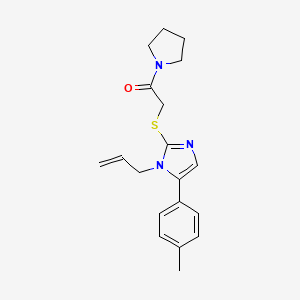


![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2672254.png)
![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)
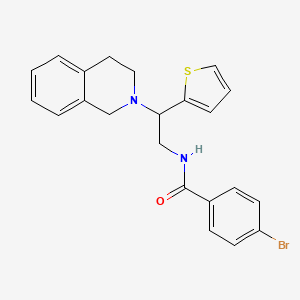
![1-phenyl-4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}butane-1,4-dione](/img/structure/B2672258.png)
